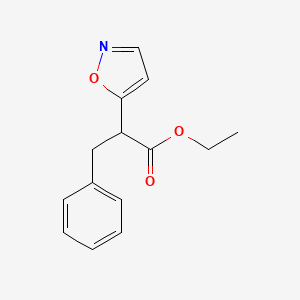

Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate

Description

Properties

IUPAC Name |

ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-17-14(16)12(13-8-9-15-18-13)10-11-6-4-3-5-7-11/h3-9,12H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFCYRWPLKXVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate. This reaction yields 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones, which can then be further processed to obtain the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced oxazole compounds.

Scientific Research Applications

Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various complex molecules.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl group in Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate can be substituted with halogens or electron-donating/-withdrawing groups, leading to derivatives with distinct physicochemical and biological properties:

Key Observations :

Functional Group Modifications in the Propanoate Backbone

Modifications to the ester group or oxazole ring alter reactivity and bioavailability:

- Ethyl 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate : Replacing the oxazole with a triazole-pyridine hybrid introduces nitrogen-rich heterocycles, which may enhance metal coordination or kinase inhibition .

- N-{(2S)-3-[(S)-(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethylphosphoryl]-2-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanoyl}-L-tyrosine: Incorporation of tyrosine and phosphonate groups suggests application in protease inhibition or peptide mimetics .

Crystallographic and Computational Analysis

Structural studies of these compounds often employ tools like SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization . For example, the dichlorophenyl derivative (CAS 87365-63-7) was likely characterized using these programs to confirm stereochemistry and intermolecular interactions .

Biological Activity

Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications, underscoring its relevance in medicinal chemistry.

1. Chemical Structure and Synthesis

This compound features an oxazole ring, which is known for its pharmacological properties. The synthesis typically involves the reaction of appropriate phenylpropanoic acid derivatives with oxazole precursors. Various methods have been reported for the synthesis of oxazole-containing compounds, often focusing on optimizing yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, compounds derived from similar structures have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Activity | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Antimicrobial | 32 | E. coli, S. aureus |

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies indicate that compounds containing oxazole rings can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms include the inhibition of topoisomerase enzymes and modulation of signaling pathways associated with tumor growth.

Neuropharmacological Effects

Research has indicated that derivatives of this compound may exhibit neuropharmacological effects, particularly in modulating GABAergic activity. Compounds with similar structures have been evaluated for their affinity to GABA receptors, suggesting potential applications in treating anxiety and seizure disorders.

3. Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring or modifications to the oxazole moiety can significantly affect potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens on phenyl ring | Increased antibacterial activity |

| Alteration in oxazole substituents | Enhanced anticancer properties |

4. Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Antimicrobial Efficacy : In a study involving a series of oxazole derivatives, this compound demonstrated significant activity against resistant strains of bacteria.

- Cancer Cell Lines : In vitro studies on human cancer cell lines revealed that this compound could reduce cell viability by inducing apoptosis through caspase activation pathways.

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties highlight its potential as a lead compound in drug development. Future research should focus on elucidating its mechanisms of action and optimizing its pharmacological profiles through structural modifications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of phenylpropanoate precursors with oxazole derivatives under acidic or basic conditions.

- Step 2 : Esterification to introduce the ethyl group, often using ethanol as a solvent with catalytic sulfuric acid.

Key factors include temperature control (60–80°C for condensation), solvent polarity (e.g., THF or DMF for oxazole coupling), and catalysts like palladium for cross-coupling reactions. Evidence from analogous compounds suggests that optimizing stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify proton environments (e.g., oxazole ring protons at δ 6.5–7.5 ppm) and ester carbonyl signals (~δ 170 ppm).

- IR Spectroscopy : Confirms ester C=O stretching (~1740 cm) and oxazole C=N absorption (~1600 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 285.11 for CHNO) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines bond lengths and angles, particularly for the oxazole ring and ester group. Challenges include:

- Crystal Twinning : Mitigated by using SHELXD for structure solution and OLEX2 for visualization.

- Disorder in Aromatic Rings : Addressed via anisotropic displacement parameter refinement.

Example C-C bond lengths in the oxazole ring (1.34–1.38 Å) and dihedral angles between phenyl and oxazole planes (~15°) .

Q. What strategies optimize regioselectivity in derivatizing the oxazole ring of this compound?

- Methodological Answer :

- Electrophilic Substitution : Use directing groups (e.g., nitro or amino) to favor C-4 substitution on the oxazole.

- Metal-Catalyzed Cross-Coupling : Pd(PPh)-mediated Suzuki-Miyaura reactions with aryl boronic acids at C-5.

Solvent polarity (e.g., DMSO enhances nucleophilicity) and temperature (80–100°C) are critical for minimizing side reactions. Evidence from similar oxadiazole derivatives supports these approaches .

Q. How do electronic effects of substituents influence the biological activity of this compound analogs?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., -CF) lower LUMO energy, enhancing electrophilic interactions with biological targets.

- In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) quantify affinity for enzymes like cyclooxygenase-2 (COX-2). Data from pyrazole derivatives suggest IC values correlate with substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.